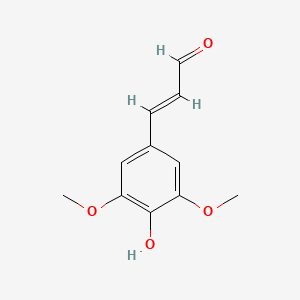

Sinapaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-7,13H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDICDSOGTRCHMG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863340 | |

| Record name | trans-Sinapaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4206-58-0 | |

| Record name | Sinapaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sinapaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Sinapaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3,5-Dimethoxy-4-hydroxycinnam-aldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SINAPALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VB87UV6WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sinapaldehyde: A Technical Guide to its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapaldehyde, a naturally occurring phenylpropanoid, is a key intermediate in lignin biosynthesis and a compound of increasing interest due to its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and stability. Furthermore, it explores its significant biological roles, with a focus on its anti-inflammatory and antioxidant mechanisms. Detailed experimental protocols for assessing its bioactivity are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.

General and Physicochemical Properties

This compound, systematically named (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a derivative of cinnamaldehyde distinguished by a hydroxy group at the C4 position and two methoxy groups at the C3 and C5 positions of the aromatic ring.[1][2][3] These substitutions are critical to its chemical behavior and biological function. Its core physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [2][3] |

| CAS Number | 4206-58-0 | [1][3][4] |

| IUPAC Name | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | [1][2] |

| Synonyms | Sinapic aldehyde, Sinapinaldehyde, Sinapyl aldehyde | [1][2][5] |

| Appearance | Light Yellow to Yellow Powder/Solid | [5][6] |

| Melting Point | 104-109 °C | [1][3][6] |

| Boiling Point (Predicted) | 336.14 - 372.3 °C | [3][5] |

| Water Solubility (Estimated) | 5692 mg/L | [7] |

| Solubility | Soluble in DMSO and Methanol; Slightly soluble in Acetone and Chloroform | [6][8][9] |

| logP (Octanol-Water Partition Coefficient) | 1.4 - 1.686 | [1][3] |

| pKa (Acidity) | 9.67 (Predicted) | [1][5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quantification of this compound. Key data from various spectroscopic techniques are compiled below.

| Technique | Data and Interpretation | Source(s) |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aldehyde proton (δ ~9.6 ppm), vinylic protons (δ ~6.6 and ~7.5 ppm), aromatic protons (δ ~6.8 ppm), and methoxy protons (δ ~3.9 ppm). The coupling constants of the vinylic protons confirm the trans (E) configuration of the double bond. | [10] |

| ¹³C NMR | Key carbon signals include the carbonyl carbon at ~194 ppm, carbons of the α,β-unsaturated system, and aromatic carbons, including the methoxy-substituted carbons at ~107.4 ppm. | [10] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic ring and aldehyde, a strong C=O stretch for the conjugated aldehyde, C=C stretches for the aromatic ring and alkene, and C-O stretches for the ether and phenol groups. | [11][12] |

| Mass Spectrometry (MS) | Electron Ionization (EI-MS) typically shows a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight.[2] Fragmentation patterns can provide further structural information. Electrospray ionization (ESI-MS) may show [M-H]⁻ at m/z 207 or [M+H]⁺ at m/z 209.[2] | |

| UV-Visible (UV-Vis) Spectroscopy | In methanol or ethanol, this compound exhibits strong absorption maxima (λmax) characteristic of a conjugated phenolic system, typically in the range of 280-350 nm, corresponding to π→π* transitions. | [13] |

Chemical Reactivity and Stability

Reactivity: The chemical reactivity of this compound is governed by three main functional groups: the phenolic hydroxyl group, the α,β-unsaturated aldehyde system, and the aromatic ring.

-

Phenolic Hydroxyl Group: This group is responsible for the antioxidant properties of this compound. It can donate a hydrogen atom to scavenge free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring.[3]

-

α,β-Unsaturated Aldehyde: This system contains two electrophilic sites. The carbonyl carbon is a "hard" electrophilic center susceptible to attack by hard nucleophiles, while the β-carbon is a "soft" electrophilic center that readily undergoes Michael addition with soft nucleophiles like thiols (e.g., cysteine residues in proteins).[3] This reactivity is crucial for its biological interactions and potential covalent modification of proteins.[3]

-

Aromatic Ring: The electron-donating methoxy and hydroxyl groups activate the ring towards electrophilic substitution, although this is less common under biological conditions.

Stability: this compound demonstrates good thermal stability under ambient conditions.[3] However, it is sensitive to air and light, and at elevated temperatures, it can be susceptible to oxidative degradation.[3][5] In aqueous solutions, its stability is pH-dependent. Polymerization via aldol condensation can occur under acidic (pH < 4) or basic (pH > 8) conditions, while it exhibits greater stability at a neutral pH (4-8).[3] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.[6][9]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a promising candidate for therapeutic development.[3]

| Biological Activity | Description | Source(s) |

| Anti-inflammatory | Inhibits the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[14] This is achieved partly by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] | |

| Antioxidant | The phenolic structure allows it to effectively scavenge free radicals through hydrogen atom donation.[3] It is an activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[15] | |

| Antimicrobial | Shows moderate antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[8] It also possesses antifungal properties.[2][3] | |

| Anticancer | Studies suggest it may inhibit the growth and proliferation of various cancer cell lines.[3] Cinnamaldehyde, a related compound, has been shown to induce programmed cell death in glioma cells by impacting ROS levels and the extrinsic apoptotic pathway.[16] |

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound in macrophages stimulated by lipopolysaccharide (LPS) are mediated by the inhibition of key inflammatory pathways. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a downstream signaling cascade that leads to the activation of transcription factors like NF-κB. This results in the upregulation of pro-inflammatory genes. This compound intervenes by suppressing the production of ROS and inhibiting the expression and activity of COX-2 and iNOS, which are critical enzymes in the inflammatory response. This leads to a reduction in the synthesis of prostaglandins and nitric oxide, respectively, and a decrease in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Caption: Proposed anti-inflammatory mechanism of this compound in LPS-stimulated macrophages.

Experimental Protocols

In Vitro Evaluation of Anti-inflammatory Activity in Macrophages

This protocol details a representative method for assessing the anti-inflammatory properties of this compound using a murine macrophage cell line.

Objective: To determine if this compound can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kits for mouse TNF-α and IL-6

-

MTT or similar viability assay kit

-

Phosphate Buffered Saline (PBS)

-

96-well and 24-well cell culture plates

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.

-

Cytotoxicity Assay:

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. A vehicle control (DMSO) should be included.

-

Assess cell viability using an MTT assay to determine the non-toxic concentration range of this compound.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow adherence.

-

Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.

-

Collect the cell culture supernatant.

-

Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.

-

-

Cytokine Measurement (ELISA):

-

Using the supernatant collected in step 3, quantify the concentration of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize data to the LPS-only control group.

-

Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition. A p-value < 0.05 is typically considered significant.

-

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

Conclusion

This compound is a multifunctional organic compound with well-defined chemical properties that underpin its significant biological activities. Its phenolic nature drives its antioxidant capacity, while the electrophilic α,β-unsaturated aldehyde system allows for covalent interactions with biological targets, likely contributing to its anti-inflammatory and other therapeutic effects. The comprehensive data presented in this guide, from physicochemical parameters to detailed experimental protocols and pathway visualizations, provides a solid foundation for researchers aiming to explore the full potential of this compound in drug discovery and development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate its promising preclinical profile into therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4206-58-0 [smolecule.com]

- 4. trans-Sinapaldehyde [webbook.nist.gov]

- 5. SINAPINALDEHYDE | 4206-58-0 [amp.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound, 4206-58-0 [thegoodscentscompany.com]

- 8. glpbio.com [glpbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 11. lehigh.edu [lehigh.edu]

- 12. bionmr.unl.edu [bionmr.unl.edu]

- 13. researchgate.net [researchgate.net]

- 14. Anti-Inflammatory Activity and ROS Regulation Effect of this compound in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Cinnamaldehyde impacts key cellular signaling pathways for induction of programmed cell death in high-grade and low-grade human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sinapaldehyde Biosynthesis Pathway: A Technical Guide for Researchers

An In-depth Examination of the Core Pathway, Regulatory Mechanisms, and Experimental Analysis for Drug Development and Scientific Professionals.

Sinapaldehyde, a key intermediate in the biosynthesis of syringyl (S) lignin, plays a crucial role in determining the composition and properties of the plant cell wall. As a central metabolite in the phenylpropanoid pathway, the regulation of its production is of significant interest to researchers in plant biology, biofuel development, and drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its regulatory networks, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, which begins with the amino acid phenylalanine. The formation of this compound from its immediate precursor, coniferyl aldehyde, involves a two-step enzymatic process.

The primary pathway for this compound biosynthesis from coniferyl aldehyde proceeds through the following enzymatic steps:

-

5-Hydroxylation: Coniferyl aldehyde is hydroxylated at the 5-position on the aromatic ring by coniferyl aldehyde 5-hydroxylase (CAld5H) , also known as ferulate 5-hydroxylase (F5H), to produce 5-hydroxyconiferaldehyde.[1][2] This reaction is a critical control point, directing the metabolic flux towards the synthesis of S-lignin precursors.[1]

-

O-Methylation: The newly introduced hydroxyl group on 5-hydroxyconiferaldehyde is then methylated by caffeate O-methyltransferase (COMT) to yield this compound.[3]

Following its synthesis, this compound can undergo several metabolic fates:

-

Reduction to Sinapyl Alcohol: this compound is reduced to sinapyl alcohol by the action of sinapyl alcohol dehydrogenase (SAD) and to a lesser extent by cinnamyl alcohol dehydrogenase (CAD) .[4] Sinapyl alcohol is a primary monolignol that is transported to the cell wall for polymerization into S-lignin.

-

Incorporation into Lignin: Under certain conditions, such as the downregulation of CAD, this compound itself can be directly incorporated into the lignin polymer.[5]

-

Conversion to Other Metabolites: this compound can be further metabolized into other compounds, such as sinapic acid and its derivatives.

The core this compound biosynthesis pathway can be visualized as follows:

References

- 1. pnas.org [pnas.org]

- 2. pnas.org [pnas.org]

- 3. Coniferyl aldehyde 5-hydroxylation and methylation direct syringyl lignin biosynthesis in angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the Phenylpropanoid Pathway in Nicotiana tabacum Improves the Performance of the Whitefly Bemisia tabaci via Reduced Jasmonate Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

The Role of Sinapaldehyde in Lignin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignin, a complex aromatic polymer, is a critical component of the plant secondary cell wall, providing structural integrity and defense. Its biosynthesis is a complex process involving the polymerization of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols. Sinapaldehyde holds a pivotal position in this pathway, primarily as the immediate precursor to sinapyl alcohol, the monomer responsible for the syringyl (S) units in angiosperm lignin. However, emerging research, particularly from studies on plants with modified lignin biosynthetic pathways, has unveiled a significant non-canonical role for this compound. Under certain conditions, such as the downregulation of the enzyme Cinnamyl Alcohol Dehydrogenase (CAD), this compound itself can be directly incorporated into the lignin polymer, leading to a lignin structure enriched with aldehyde groups. This alteration has profound implications for the physicochemical properties of the cell wall, notably increasing its digestibility, a trait of significant interest for biofuel production and forage quality. This guide provides an in-depth examination of the dual roles of this compound, the enzymatic regulation of its metabolic fate, and the analytical methods used to study its incorporation into lignin.

The Canonical Role of this compound: A Monolignol Precursor

In the established lignin biosynthetic pathway in angiosperms, this compound serves as the penultimate molecule in the synthesis of sinapyl alcohol, the monomer that gives rise to syringyl (S) lignin units.[1] The pathway originates from the amino acid phenylalanine and proceeds through a series of hydroxylation and methylation steps.[2] Specifically, the conversion of guaiacyl (G) precursors to syringyl (S) precursors occurs at a late stage, with coniferaldehyde being converted to this compound.[3][4]

The final and critical step in this canonical pathway is the reduction of the aldehyde group of this compound to an alcohol group, yielding sinapyl alcohol.[5][6] This reaction is catalyzed by NADPH-dependent Cinnamyl Alcohol Dehydrogenase (CAD) enzymes.[2][7] While the existence of a specific sinapyl alcohol dehydrogenase (SAD) was proposed, further research has demonstrated that substrate-versatile CAD enzymes are predominantly responsible for the in vivo reduction of both coniferaldehyde and this compound in woody angiosperms.[1][3][8]

The Non-Canonical Role: Direct Incorporation into Lignin

The plasticity of the lignin biosynthetic pathway is most evident in plants where the activity of CAD is suppressed.[9][10] In such CAD-deficient mutants or transgenics, the reduction of hydroxycinnamaldehydes (coniferaldehyde and this compound) is impaired.[2][11] This leads to an accumulation of these aldehydes, which can then act as alternative monomers and be directly incorporated into the growing lignin polymer through oxidative coupling reactions.[12][13]

This non-canonical incorporation results in "aldehyde-enriched" lignins with altered structures.[9] this compound, in particular, has been shown to be heavily incorporated in CAD-deficient angiosperms like poplar and Arabidopsis.[2][14] The aldehyde group is integrated into the polymer backbone, forming various linkages such as 8-O-4, 8-5, and 8-8 bonds, analogous to the coupling of traditional monolignols.[11][12][13] This direct polymerization of aldehydes is a key demonstration that the lignification process can accommodate monomers other than the canonical hydroxycinnamyl alcohols.[13][15]

When CAD activity is reduced, the metabolic flux from this compound is redirected. Instead of being reduced to sinapyl alcohol, it can be:

-

Oxidatively coupled into the lignin polymer.[14]

-

Homocoupled to form dimers, such as the S'(8-8)S' dimer.[14]

-

Converted to sinapic acid and its derivatives, like syringyl lactic acid hexoside, which can accumulate in large amounts.[2][14]

Quantitative Impact of Altered this compound Metabolism

Genetic modification of CAD activity leads to significant and measurable changes in lignin content, composition, and the accumulation of related metabolites. Downregulation of CAD1 in poplar, for instance, results in a marked increase in this compound incorporation into lignin without a corresponding increase in coniferaldehyde incorporation.[2][14] This demonstrates distinct metabolic routing for the two aldehydes upon CAD suppression.[14]

| Plant Species & Genotype | Lignin Content Change | Lignin Compositional Change | Other Metabolite Changes | Reference(s) |

| Poplar (hpCAD1) | ~10% reduction | Up to 20-fold increase in this compound incorporation; Slight increase in free phenolic S units; 33% increase in free phenolic G units. | >24,000-fold accumulation of S'(8-8)S' this compound dimer; >8,500-fold accumulation of syringyl lactic acid hexoside. | [2][14][16] |

| Arabidopsis (cad-c cad-d) | ~40% reduction | 94% reduction in conventional β-O-4 linked G and S units; Significant incorporation of coniferaldehyde and this compound. | Altered transcription of other cell wall-related genes. | [1][17][18] |

| Tobacco (CAD-suppressed) | No significant change | Increased this compound incorporation into lignin; Altered S:G ratio. | Not detailed. | [3][8] |

| Tobacco (SAD-suppressed) | No change | S lignin content and structure are normal; no increase in this compound incorporation. | Not detailed. | [3][8] |

Experimental Protocols

The elucidation of this compound's role relies on a suite of advanced analytical techniques. Below are summarized protocols for key experimental procedures.

Lignin Content and Composition Analysis

a) Thioacidolysis for Lignin Monomer Quantification

Thioacidolysis is a chemical degradation method that cleaves the labile β-O-4 ether bonds which are predominant in lignin, allowing for the quantification of uncondensed monolignol units.[19][20]

-

Principle: The sample is treated with a solution of boron trifluoride etherate and ethanethiol in dioxane. This cleaves β-O-4 linkages and the resulting monomers are derivatized with ethanethiol.[19]

-

Protocol Summary:

-

Place 5-10 mg of extractive-free, dry plant material into a glass tube.

-

Add an internal standard (e.g., docosane).

-

Add 10 mL of the thioacidolysis reagent (2.5% BF₃ etherate (v/v) and 10% ethanethiol (v/v) in dioxane).

-

Seal the tube under N₂ and heat at 100°C for 4 hours.

-

Cool the reaction mixture in an ice bath and add 5 mL of water.

-

Adjust the pH to 3-4 with saturated NaHCO₃.

-

Extract the lignin-derived products with dichloromethane (DCM) three times.

-

Combine the DCM extracts, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

Silylate the residue with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 50°C for 30 minutes.

-

Analyze the trimethylsilylated derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21] The products from this compound incorporated into lignin can be quantified.[19]

-

b) 2D Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy

2D NMR provides detailed structural information about the lignin polymer, including the types of inter-unit linkages and the nature of the monomeric units (alcohols vs. aldehydes) without degrading the polymer.[13][14]

-

Principle: HSQC NMR correlates proton (¹H) and carbon (¹³C) nuclei that are directly bonded, providing a "fingerprint" of the different chemical environments within the lignin polymer. Specific cross-peaks in the spectrum correspond to different lignin subunits and linkages.

-

Protocol Summary:

-

Isolate lignin from the plant cell wall (e.g., by milled wood lignin (MWL) protocol or cellulolytic enzyme lignin (CEL) protocol).[22]

-

Dissolve 20-60 mg of the isolated lignin in 0.5-0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or acetone-d₆).

-

Acquire the 2D HSQC spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Process the data using appropriate software (e.g., MestReNova, TopSpin).

-

Identify and integrate the volume of specific cross-peaks corresponding to this compound units (e.g., signals for the aldehyde proton and carbon) and other lignin structures to determine their relative abundance.[13][14][15]

-

Metabolite Profiling

a) Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is used to identify and quantify soluble metabolites that accumulate when the lignin pathway is perturbed.[14]

-

Principle: Compounds are separated based on their physicochemical properties by UHPLC and then detected and identified based on their mass-to-charge ratio (m/z) and fragmentation patterns by MS.

-

Protocol Summary:

-

Extract soluble metabolites from ground plant tissue using a solvent system, typically a methanol/water mixture.

-

Centrifuge the extract to pellet debris and filter the supernatant.

-

Inject the extract into a UHPLC system equipped with a suitable column (e.g., C18 reverse-phase).

-

Elute the compounds using a gradient of two solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Identify compounds of interest (e.g., syringyl lactic acid hexoside) by comparing their accurate mass and fragmentation spectra to known standards or databases.[14]

-

Quantify the relative abundance by integrating the peak area of the extracted ion chromatogram.

-

Conclusion and Perspectives

This compound occupies a crucial crossroads in lignin biosynthesis. While its canonical function as the direct precursor to the S-lignin monomer is well-established, its ability to act as a monomer itself reveals the remarkable flexibility of the lignification process. The study of CAD-deficient plants has been instrumental in uncovering this non-canonical pathway, demonstrating that the cell wall can accommodate significant structural changes. The incorporation of this compound alters lignin's native structure, often leading to polymers that are more amenable to degradation. This has significant implications for the bio-based economy, suggesting that engineering plants for aldehyde-rich lignin could be a viable strategy to improve the efficiency of converting lignocellulosic biomass into biofuels and other valuable bioproducts.[9][14] Future research will likely focus on fine-tuning the level and type of aldehyde incorporation to optimize cell wall properties for specific industrial applications without compromising plant health and development.

References

- 1. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Syringyl lignin is unaltered by severe sinapyl alcohol dehydrogenase suppression in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. osti.gov [osti.gov]

- 10. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 13. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 14. Different Routes for Conifer- and this compound and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR analysis of lignins in CAD-deficient plants. Part 1. Incorporation of hydroxycinnamaldehydes and hydroxybenzaldehydes into lignins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis [escholarship.org]

- 18. Importance of Lignin Coniferaldehyde Residues for Plant Properties and Sustainable Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural Alterations of Lignins in Transgenic Poplars with Depressed Cinnamyl Alcohol Dehydrogenase or Caffeic Acid O-Methyltransferase Activity Have an Opposite Impact on the Efficiency of Industrial Kraft Pulping - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Utilization of phenolic lignin dimer models for the quantification of monolignols in biomass and in its derived organosolv lignins via thioacidolysis ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00073D [pubs.rsc.org]

- 21. Utilization of phenolic lignin dimer models for the quantification of monolignols in biomass and in its derived organosolv lignins via thioacidolysis and GC-MS analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. depts.washington.edu [depts.washington.edu]

A Technical Guide to the Antioxidant and Free Radical Scavenging Properties of Sinapaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sinapaldehyde, a naturally occurring phenolic compound derived from cinnamaldehyde, is an intermediate in lignin biosynthesis.[1][2] Its chemical structure, characterized by a phenolic hydroxyl group and two methoxy groups on the aromatic ring, positions it as a molecule of significant interest for its antioxidant properties.[1] This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging capabilities of this compound. It includes a summary of its quantitative antioxidant activity, detailed experimental protocols for key assays, and an exploration of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and development, particularly those focusing on oxidative stress-mediated diseases.

Quantitative Antioxidant and Anti-inflammatory Activity

The antioxidant potential of this compound has been evaluated through various in vitro assays. The following tables summarize the available quantitative data on its free radical scavenging and related anti-inflammatory activities.

Table 1: In Vitro Free Radical Scavenging and Inhibitory Activities of this compound and Related Compounds

| Assay/Target | Compound | IC50 Value / Activity | Source |

| DPPH Radical Scavenging | Cinnamaldehyde | 8.2 µg/ml | [3] |

| Superoxide Radical Scavenging | Cinnamaldehyde | 13.3 µg/ml | [3] |

| Nitric Oxide (NO) Radical Scavenging | Cinnamaldehyde | 12.1 µg/ml | [3] |

| COX-2 Enzyme Inhibition | This compound (SNAH) | 47.8 µM | [4] |

| Nitric Oxide (NO) Inhibition | 100 µM this compound (SNAH) | 93% inhibition | [4] |

| Reactive Oxygen Species (ROS) Inhibition | 100 µM this compound (SNAH) | 34% inhibition | [4] |

Note: Data for cinnamaldehyde is included to provide context for the antioxidant potential of this class of compounds. Further studies are needed to establish a comprehensive profile of this compound's IC50 values across a wider range of radical scavenging assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard protocols for key in vitro antioxidant and free radical scavenging assays relevant to the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][6][7]

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[5][6][7]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer (UV-Vis) or microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.[7]

-

Prepare various concentrations of this compound in the same solvent.

-

Add a specific volume of the this compound solutions to an equal volume of the DPPH working solution.[7]

-

Include a control sample containing only the solvent and the DPPH solution.

-

Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).[7][8][9]

-

Measure the absorbance of each solution at 517 nm.[5][6][10]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[9]

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.[11][12]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

-

Principle: The pre-formed ABTS•+ radical has a characteristic blue-green color, which diminishes in the presence of an antioxidant. The reduction in absorbance is measured spectrophotometrically at approximately 734 nm.[13][14]

-

Reagents and Materials:

-

ABTS

-

Potassium persulfate

-

Methanol or Ethanol

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer (UV-Vis)

-

-

Procedure:

-

Prepare the ABTS•+ radical solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[14]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]

-

Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[14]

-

Add a small volume of the this compound solution at various concentrations to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6-7 minutes), measure the absorbance at 734 nm.[14]

-

The percentage of scavenging activity is calculated using a formula similar to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Superoxide Radical (O2•−) Scavenging Assay

This assay assesses the ability of a compound to scavenge superoxide radicals, which are produced in various biological systems.

-

Principle: Superoxide radicals are generated in a non-enzymatic system (e.g., PMS-NADH) and reduce Nitroblue Tetrazolium (NBT) to a purple formazan. The antioxidant competes with NBT for the superoxide radicals, thus inhibiting formazan formation. The decrease in absorbance is measured at 560 nm.[15][16][17]

-

Reagents and Materials:

-

Phenazine methosulfate (PMS)

-

Nicotinamide adenine dinucleotide (NADH)

-

Nitroblue tetrazolium (NBT)

-

Buffer solution (e.g., Tris-HCl or phosphate buffer)

-

This compound (or test compound)

-

-

Procedure:

-

Prepare solutions of PMS, NADH, and NBT in a suitable buffer.

-

In a reaction vessel, mix the buffer, this compound solution at various concentrations, NADH, and NBT.

-

Initiate the reaction by adding PMS.

-

Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).[16]

-

Measure the absorbance at 560 nm.

-

The percentage of superoxide radical scavenging is calculated based on the reduction of absorbance in the presence of the test compound.

-

Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is one of the most reactive oxygen species. This assay evaluates the ability of a compound to scavenge these highly damaging radicals.

-

Principle: The Fenton reaction (Fe²⁺ + H₂O₂) is commonly used to generate hydroxyl radicals. These radicals then degrade a detector molecule, such as 2-deoxyribose. The extent of degradation is measured spectrophotometrically after reaction with thiobarbituric acid (TBA), which forms a pink-colored chromogen. The antioxidant competes with 2-deoxyribose for the hydroxyl radicals, thus reducing the color formation.[9][17][18]

-

Reagents and Materials:

-

Ferric chloride (FeCl₃) or Ferrous sulfate (FeSO₄)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrogen peroxide (H₂O₂)

-

2-deoxyribose

-

Ascorbic acid

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Phosphate buffer

-

-

Procedure:

-

Prepare the reaction mixture containing, in a final volume, the phosphate buffer, FeCl₃, EDTA, 2-deoxyribose, H₂O₂, ascorbic acid, and various concentrations of this compound.[9][17]

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).[19]

-

Stop the reaction by adding TCA and then TBA.

-

Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to develop the pink color.[9]

-

After cooling, measure the absorbance at approximately 532 nm.[9]

-

The percentage of hydroxyl radical scavenging is calculated from the reduction in absorbance.

-

Signaling Pathways and Mechanism of Action

The antioxidant activity of this compound is not solely due to direct radical scavenging. It also involves the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators.

Inhibition of Pro-inflammatory Pathways

Chronic inflammation is closely linked to oxidative stress. This compound has been shown to exert anti-inflammatory effects by suppressing the production of key inflammatory molecules.[4]

-

Inhibition of iNOS and COX-2: this compound can decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are enzymes that produce nitric oxide (NO) and prostaglandins, respectively, during inflammation.[4]

-

Suppression of Pro-inflammatory Cytokines: It can also downregulate the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

This suggests that this compound can mitigate oxidative stress by targeting the sources of inflammatory reactive oxygen and nitrogen species.

References

- 1. Buy this compound | 4206-58-0 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Beneficial Antioxidative and Antiperoxidative Effect of Cinnamaldehyde Protect Streptozotocin-Induced Pancreatic β-Cells Damage in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity and ROS Regulation Effect of this compound in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. 4.8. DPPH Radical Scavenging Assay [bio-protocol.org]

- 9. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iosrjournals.org [iosrjournals.org]

- 16. Assessment of the Antioxidant and Reactive Oxygen Species Scavenging Activity of Methanolic Extract of Caesalpinia crista Leaf - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxyl radical scavenging assay of phenolics and flavonoids with a modified cupric reducing antioxidant capacity (CUPRAC) method using catalase for hydrogen peroxide degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

The Core Antimicrobial Mechanisms of Sinapaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinapaldehyde, a naturally occurring phenolic aldehyde derived from the lignin biosynthesis pathway, has demonstrated significant antifungal and antibacterial properties. This technical guide provides an in-depth analysis of the core mechanisms through which this compound exerts its antimicrobial effects. Key mechanisms include the disruption of microbial cell membrane integrity, inhibition of essential enzymes such as plasma membrane H+-ATPase, and the subsequent cascade of intracellular events leading to microbial cell death. This document summarizes quantitative antimicrobial data, provides detailed experimental protocols for key assays, and visualizes the elucidated pathways and workflows to support further research and development of this compound as a potential antimicrobial agent.

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their inherent structural diversity and biological activity, represent a promising reservoir for new drug discovery. This compound, a cinnamaldehyde derivative, has emerged as a compound of interest due to its potent activity against a range of pathogenic fungi and bacteria.[1] Understanding the precise mechanisms of its action is crucial for its development as a therapeutic. This guide synthesizes current knowledge on the antifungal and antibacterial mechanisms of this compound, with a focus on its action against Candida albicans and common bacterial pathogens.

Quantitative Antimicrobial Activity of this compound and Cinnamaldehyde

The antimicrobial efficacy of this compound and its structural analog cinnamaldehyde has been quantified against various microorganisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature.

Table 1: Antifungal Activity of this compound and Cinnamaldehyde

| Compound | Fungal Species | MIC (µg/mL) | Reference(s) |

| This compound | Candida spp. (azole-sensitive & resistant) | 100 - 200 | [2] |

| Cinnamaldehyde | Candida albicans | 125 | [3][4] |

| Cinnamaldehyde | Candida albicans | 1000 | [5] |

| Cinnamaldehyde | Candida spp. | 51 - 88 | [6] |

| Cinnamaldehyde Derivatives | Fluconazole-resistant C. albicans | 25 | [7] |

Table 2: Antibacterial Activity of Cinnamaldehyde

| Compound | Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Cinnamaldehyde | Escherichia coli | 780 | 1560 | [8] |

| Cinnamaldehyde | Staphylococcus aureus | 250 | 1000 | [9] |

| Cinnamaldehyde | S. aureus ATCC 25923 | 500 | 1000 | [9] |

| Cinnamaldehyde | Streptococcus mutans | 1000 | 2000 | [5] |

| Cinnamaldehyde | Various Gram-positive & Gram-negative | 500 - 1000 | - | [10] |

Core Mechanisms of Action

Antifungal Mechanisms

The primary antifungal mechanism of this compound against Candida albicans involves the inhibition of the plasma membrane H+-ATPase (PM-ATPase).[2] This enzyme is crucial for maintaining the electrochemical proton gradient across the fungal cell membrane, which is essential for nutrient uptake and intracellular pH regulation.

Key Events in the Antifungal Action of this compound:

-

Inhibition of PM-ATPase: this compound non-competitively inhibits the PM-ATPase, leading to a reduction in proton extrusion from the cytoplasm.[2]

-

Intracellular Acidification: The inhibition of the proton pump results in the accumulation of protons within the cytoplasm, causing a significant drop in intracellular pH.[2]

-

Membrane and Cell Wall Damage: The altered intracellular environment and direct interactions of this compound with membrane components lead to damage of the plasma membrane and cell wall.[2] This has been visualized through electron microscopy, which shows morphological alterations and cell lysis.[2]

-

Depletion of NADPH: A decrease in intracellular NADPH levels has also been observed, further compromising cellular redox balance and metabolic functions.[2]

Caption: Antifungal signaling pathway of this compound.

Antibacterial Mechanisms

The antibacterial action of this compound and related cinnamaldehydes is primarily attributed to the disruption of the bacterial cell membrane. This leads to increased permeability and leakage of intracellular components.

Key Events in the Antibacterial Action of this compound:

-

Membrane Interaction: this compound, being a lipophilic molecule, readily interacts with the bacterial cell membrane.

-

Increased Permeability: This interaction disrupts the membrane structure, leading to an increase in its permeability. This can be measured by an increase in the electrical conductivity of the bacterial suspension.

-

Leakage of Intracellular Contents: The compromised membrane allows for the leakage of essential intracellular molecules, such as ions, ATP, and nucleic acids.

-

Metabolic Disruption and Cell Death: The loss of the proton motive force and essential molecules disrupts cellular metabolism, ultimately leading to bacterial death.

Caption: Antibacterial workflow of this compound.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]

References

- 1. A transmission electron microscopy study of the diversity of Candida albicans cells induced by Euphorbia hirta L. leaf extract in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Antifungal H+-ATPase Inhibitors with Effect on Plasma Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Antimicrobial Activity of Cinnamaldehyde on Streptococcus mutans Biofilms [frontiersin.org]

- 6. Application of a Short Intracellular pH Method to Flow Cytometry for Determining Saccharomyces cerevisiae Vitality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal activity of Cinnamaldehyde derivatives against fluconazole-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhancing Commercial Antibiotics with Trans-Cinnamaldehyde in Gram-Positive and Gram-Negative Bacteria: An In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Live Cell Measurement of the Intracellular pH of Yeast by Flow Cytometry Using a Genetically-Encoded Fluorescent Reporter - PMC [pmc.ncbi.nlm.nih.gov]

Sinapaldehyde: A Critical Intermediate in the Synthesis of Sinapyl Alcohol

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The biosynthesis of lignin, a complex aromatic polymer essential for the structural integrity of terrestrial plants, proceeds through the phenylpropanoid pathway. This intricate metabolic network yields three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[1][2] These monolignols are the fundamental building blocks of the lignin polymer, with their relative proportions dictating the lignin's overall composition and properties.[3] Sinapyl alcohol, in particular, is a key component of syringyl (S) lignin, which is prominent in angiosperms. The final step in the biosynthesis of sinapyl alcohol is the reduction of its aldehyde precursor, sinapaldehyde.[4] This technical guide provides an in-depth exploration of the role of this compound as a crucial intermediate, the enzymatic conversion to sinapyl alcohol, and the experimental methodologies used to study this pivotal reaction.

The Phenylpropanoid Pathway and Monolignol Biosynthesis

The journey from the amino acid phenylalanine to sinapyl alcohol involves a series of enzymatic transformations. The core phenylpropanoid pathway generates hydroxycinnamoyl-CoA thioesters, which are then channeled into the monolignol-specific branch. A key divergence point for the synthesis of syringyl lignin involves the 5-hydroxylation and subsequent O-methylation of coniferaldehyde to produce this compound.[5] The final, irreversible step is the reduction of this aldehyde to sinapyl alcohol.[6]

Enzymatic Conversion: The Role of Dehydrogenases

The reduction of this compound to sinapyl alcohol is a critical enzymatic step catalyzed by members of the alcohol dehydrogenase (ADH) superfamily.[7] This reaction is NADPH-dependent.[1][3] While initially attributed to a single, broadly specific cinnamyl alcohol dehydrogenase (CAD), further research has revealed a more complex picture with the discovery of sinapyl alcohol dehydrogenase (SAD), an enzyme exhibiting a higher specificity for this compound.[7][8]

The existence and distinct roles of CAD and SAD have been a subject of scientific debate. Some studies suggest that SAD is essential for syringyl lignin biosynthesis in angiosperms, showing significantly higher enzymatic efficiency with this compound compared to coniferaldehyde.[5][8] Other research, however, indicates that certain CAD isoforms can efficiently reduce this compound and that the suppression of SAD alone may not significantly alter syringyl lignin content, suggesting functional redundancy.[9][10][11]

Enzyme Kinetics

The substrate specificity and catalytic efficiency of these enzymes are crucial for regulating the flux of metabolites into the G and S lignin pathways. The kinetic parameters for dehydrogenases from various plant species highlight the differences in their substrate preferences.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| OsCAD2 | Oryza sativa | Coniferaldehyde | 4.37 | - | - |

| This compound | 9.36 | - | - | ||

| PtSAD | Populus tremuloides | This compound | 15.6 | 1.1 | 0.0705 |

| Coniferaldehyde | 35.7 | 0.37 | 0.0104 | ||

| AtCAD5 | Arabidopsis thaliana | This compound | - | - | High |

| Coniferaldehyde | - | - | High | ||

| AtCAD4 | Arabidopsis thaliana | This compound | High | Low | Low (270-fold decrease vs. AtCAD5) |

Data compiled from multiple sources. Note: Direct comparison of kcat values for OsCAD2 was not available in the cited literature.[9][12]

The data indicate that enzymes like PtSAD from Populus tremuloides have a catalytic efficiency (kcat/Km) for this compound that is approximately 6.8-fold greater than for coniferaldehyde, supporting its role as a specialized SAD.[7] In contrast, some CADs, like OsCAD2 from rice, exhibit similar affinities for both coniferaldehyde and this compound.[12]

Experimental Protocols

Studying the conversion of this compound to sinapyl alcohol requires robust experimental protocols for enzyme activity assays, protein expression, and product analysis.

Sinapyl Alcohol Dehydrogenase (SAD) Activity Assay

This protocol outlines a spectrophotometric method to determine SAD activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM NADPH solution

-

10 mM this compound solution in DMSO

-

Purified SAD enzyme preparation

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

850 µL of 100 mM Tris-HCl buffer, pH 7.5

-

50 µL of 10 mM NADPH

-

50 µL of purified enzyme solution

-

-

Incubate the mixture at 30°C for 5 minutes to equilibrate.

-

Initiate the reaction by adding 50 µL of 10 mM this compound.

-

Immediately mix by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

Expression and Purification of Recombinant SAD

Heterologous expression in E. coli is a common method to obtain sufficient quantities of pure enzyme for characterization.

Methodology Outline:

-

Cloning: The coding sequence of the SAD gene is cloned into an expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: An overnight culture is used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase with IPTG, followed by incubation at a lower temperature (e.g., 18°C) to enhance protein solubility.

-

Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Purification: The His-tagged SAD is purified from the clarified lysate using immobilized metal affinity chromatography (IMAC).

-

Dialysis and Storage: The purified protein is dialyzed against a suitable storage buffer and stored at -80°C.

Analysis of Monolignols by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying monolignols and their aldehyde precursors from in vitro enzyme assays or plant extracts.[3]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Detection: Wavelengths are typically set around 280 nm and 340 nm to detect both alcohols and aldehydes.

-

Quantification: Calibration curves are generated using authentic standards of this compound and sinapyl alcohol.

Logical Regulation of S-Lignin Synthesis

The synthesis of syringyl (S) lignin is tightly regulated. The expression of key enzymes, including SAD, is often coordinated and localized to specific tissues, such as the xylem and phloem fibers.[5][8] The availability of the substrate, this compound, which is itself dependent on the upstream enzymes coniferaldehyde 5-hydroxylase (CAld5H) and 5-hydroxyconiferaldehyde O-methyltransferase (AldOMT), is a critical control point.[5]

Conclusion

This compound stands as a pivotal intermediate at the gateway to syringyl lignin biosynthesis. The enzymatic reduction of this compound to sinapyl alcohol, catalyzed by specific dehydrogenases, is a key regulatory step. A thorough understanding of the enzymes involved, their kinetic properties, and their regulation is fundamental for efforts aimed at manipulating lignin content and composition. For researchers in plant biology, biofuel development, and drug discovery (as lignans derived from monolignols have pharmacological potential), the study of this specific biochemical conversion offers significant opportunities for innovation and application. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further investigation into this critical area of plant metabolism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sinapyl alcohol - Wikipedia [en.wikipedia.org]

- 5. The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Enzyme-Enzyme Interactions in Monolignol Biosynthesis [frontiersin.org]

- 7. Structural and Kinetic Basis for Substrate Selectivity in Populus tremuloides Sinapyl Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Functional reclassification of the putative cinnamyl alcohol dehydrogenase multigene family in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syringyl lignin is unaltered by severe sinapyl alcohol dehydrogenase suppression in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Biochemical Characterization of the Rice Cinnamyl Alcohol Dehydrogenase Gene Family - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Sinapaldehyde in Plant Defense Mechanisms: A Technical Guide

Abstract

Sinapaldehyde, a key hydroxycinnamaldehyde derived from the phenylpropanoid pathway, plays a multifaceted role in plant defense. Primarily recognized as a crucial intermediate in the biosynthesis of syringyl (S) lignin, it is fundamental to the formation of a robust physical barrier against biotic and abiotic stresses. Perturbations in the lignin biosynthetic pathway, particularly deficiencies in cinnamyl alcohol dehydrogenase (CAD), lead to the accumulation and direct incorporation of this compound into the lignin polymer, significantly altering cell wall structure and integrity. Beyond its structural role, this compound and its related compounds exhibit direct antimicrobial and antioxidant properties, contributing to the chemical defense arsenal of the plant. This technical guide provides an in-depth examination of the biosynthesis of this compound, its integral function in structural defense, its direct antimicrobial and antioxidant activities, and its potential role in stress signaling. Detailed experimental protocols for the analysis of this compound and its bioactivities are also presented to facilitate further research in this area.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense systems to counteract a diverse range of environmental threats, including pathogen invasion, insect herbivory, and abiotic stresses like UV radiation. These defenses are comprised of both pre-existing physical and chemical barriers and inducible responses activated upon threat recognition. A central component of this defense apparatus is the phenylpropanoid pathway, which synthesizes a vast array of secondary metabolites, including lignin, flavonoids, and coumarins[1][2].

This compound is an aromatic aldehyde and a critical intermediate in this pathway. It serves as the immediate precursor to sinapyl alcohol, one of the three primary monolignols that polymerize to form lignin[3][4]. Specifically, sinapyl alcohol is the monomer for syringyl (S) lignin units, which are characteristic of angiosperms and contribute significantly to cell wall rigidity and hydrophobicity[1][3]. The structural fortification provided by S-lignin is a crucial passive defense mechanism, creating a physical barrier that impedes pathogen penetration and deters herbivores[2].

Recent research into lignin biosynthesis, often through the study of genetic mutants, has unveiled a more complex role for this compound. When the final reductive step from this compound to sinapyl alcohol is impaired, plants accumulate this compound, which is then directly incorporated into the lignin polymer[5][6][7]. This incorporation of an aldehyde-rich lignin modifies the cell wall's chemical properties, which has significant implications for both plant defense and biomass processing. Furthermore, as a phenolic aldehyde, this compound possesses inherent biochemical reactivity that suggests direct roles in chemical defense as an antimicrobial and antioxidant agent. This guide synthesizes the current understanding of this compound's function in these critical defense modalities.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the general phenylpropanoid pathway, branching off from the synthesis of guaiacyl (G) lignin precursors. In angiosperms, the pathway to syringyl (S) monolignols, and thus this compound, begins with coniferaldehyde[3].

The key enzymatic steps are as follows:

-

5-Hydroxylation: Coniferaldehyde is hydroxylated at the 5-position on its aromatic ring by coniferaldehyde 5-hydroxylase (CAld5H) , also known as ferulate 5-hydroxylase (F5H), to produce 5-hydroxyconiferaldehyde[3].

-

O-Methylation: The newly added 5-hydroxyl group of 5-hydroxyconiferaldehyde is then methylated by a specific O-methyltransferase (AldOMT) to yield this compound[1][3].

-

Reduction to Alcohol: In the final step of monolignol synthesis, this compound is reduced to sinapyl alcohol by sinapyl alcohol dehydrogenase (SAD) , an enzyme with high specificity for this compound[3][8]. While general cinnamyl alcohol dehydrogenases (CAD) can also catalyze this reaction, SAD is considered the primary enzyme for S-lignin biosynthesis in many angiosperms[3][8].

This metabolic branch provides the plant with the necessary precursors for S-lignin, a key evolutionary adaptation in angiosperms that enhances structural integrity.

References

- 1. mdpi.com [mdpi.com]

- 2. A Kinetic Approach in the Evaluation of Radical-Scavenging Efficiency of Sinapic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Cinnamaldehyde Inhibits Staphylococcus aureus Virulence Factors and Protects against Infection in a Galleria mellonella Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Characteristics of trans-Sinapaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Sinapaldehyde, a naturally occurring phenylpropanoid, is a key intermediate in the biosynthesis of sinapyl alcohol, a primary monomer of syringyl lignin in angiosperms.[1] Its unique chemical structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and two methoxy substituents on the aromatic ring, imparts a range of interesting biological activities and makes it a molecule of significant interest in medicinal chemistry, materials science, and plant biochemistry.[2][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of trans-sinapaldehyde, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties

trans-Sinapaldehyde is a solid at room temperature, appearing as a white to pale yellow crystalline powder.[4][5] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [3][6] |

| Molecular Weight | 208.21 g/mol | [2][6] |

| Melting Point | 104-106 °C | [1][7] |

| Boiling Point | 393.00 °C (at 760.00 mm Hg) | [4][5] |

| Solubility | Soluble in DMSO and Methanol.[3] Practically insoluble in water.[8] | [3][8] |

| logP (o/w) | 1.686 (estimated) | [1][4] |

| pKa (acidity) | 9.667 | [1] |

| Appearance | Solid | [3] |

Spectroscopic Characteristics

The structural elucidation of trans-sinapaldehyde is primarily achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise arrangement of atoms within the trans-sinapaldehyde molecule.

¹H NMR Spectral Data: The proton NMR spectrum of a related compound, trans-cinnamaldehyde, shows characteristic signals for the aldehydic proton, vinylic protons, and aromatic protons.[9][10] For trans-sinapaldehyde, the two methoxy groups would present a singlet, and the aromatic protons would have a specific splitting pattern due to their substitution.

¹³C NMR Spectral Data: The carbon NMR spectrum of trans-sinapaldehyde shows distinct signals for the carbonyl carbon, the carbons of the double bond, the aromatic carbons (including those bearing the hydroxyl and methoxy groups), and the methoxy carbons. The chemical shifts for the aldehyde and aromatic carbons are particularly informative. For instance, the C9 carbon of the aldehyde group in both coniferaldehyde and sinapaldehyde have coincident peaks at approximately 194 ppm.[11]

Infrared (IR) Spectroscopy

The IR spectrum of trans-sinapaldehyde reveals the presence of key functional groups. For the related compound trans-cinnamaldehyde, characteristic absorption bands are observed for the C=O stretching of the aldehyde, the C=C stretching of the alkene, and the C-H bonds of the aromatic ring.[12][13] For trans-sinapaldehyde, additional bands corresponding to the O-H stretching of the phenolic hydroxyl group and the C-O stretching of the methoxy groups would be present. A representative IR spectrum for a similar compound, p-coumaraldehyde, shows a strong absorption at 1647 cm⁻¹ for the carbonyl group and at 970 cm⁻¹ for the trans C=C bond.[14]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated system within the trans-sinapaldehyde molecule. The extended conjugation involving the benzene ring, the propenal side chain, and the carbonyl group results in characteristic absorption maxima. For aldehydes with a C=O group, an n→π* transition is typically observed in the 270-300 nm region.[15] The presence of the conjugated system in trans-sinapaldehyde leads to a π→π* transition at a longer wavelength, similar to how the absorbance maximum of mesityl oxide is shifted to 228 nm due to conjugation.[15] A study on cinnamaldehyde derivatives as potential UV filters highlights their absorption in the UVA and UVB regions.[16]

Chemical Properties and Reactivity

Synthesis

trans-Sinapaldehyde can be synthesized through several methods, both biosynthetic and chemical.

Biosynthesis: In plants, trans-sinapaldehyde is a key intermediate in the lignin biosynthesis pathway. It is derived from coniferyl aldehyde through a two-step process involving hydroxylation by coniferyl aldehyde 5-hydroxylase, followed by methylation of the 5-hydroxyl group by caffeate O-methyltransferase.[1]

Chemical Synthesis: Laboratory synthesis of trans-sinapaldehyde can be achieved through methods such as the Rosenmund reduction of sinapic acid chloride, though this method can result in low yields.[14] A more efficient approach involves the two-carbon homologation of syringaldehyde using 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine in the presence of n-butyllithium.[14][17] Another method is the reduction of p-hydroxycinnamic acid chlorides with lithium tri-t-butoxyaluminohydride.[14][17] A general patent describes the preparation of substituted trans-cinnamaldehydes from phenylpropane derivatives via oxidation.[18]

Stability and Storage

trans-Sinapaldehyde is a stable compound under standard conditions. For long-term storage, it is recommended to be kept at 2-8°C under an inert gas like nitrogen.[2] Some sources suggest storage at -20°C for long-term preservation (months to years).[19] Temperature-dependent stability studies on related cinnamaldehyde derivatives indicate an increased susceptibility to oxidative degradation at elevated temperatures.[20]

Chemical Reactivity

The chemical reactivity of trans-sinapaldehyde is dictated by its functional groups: the aldehyde, the phenolic hydroxyl group, and the electron-rich aromatic ring.

-

Aldehyde Group: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol (sinapyl alcohol), and nucleophilic addition reactions.

-

Phenolic Hydroxyl Group: The phenolic hydroxyl group imparts antioxidant properties to the molecule, allowing it to scavenge free radicals.[3][20]

-

Electrophilic Reactivity: As an α,β-unsaturated aldehyde, trans-sinapaldehyde is an electrophile that can react with nucleophiles, such as the thiol groups of cysteine residues in proteins.[20]

Experimental Protocols

Synthesis of trans-Sinapaldehyde via Homologation of Syringaldehyde

This protocol is based on the method described by Nakatsubo and Higuchi (1974).[14][17]

Materials:

-

Syringaldehyde

-

2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine

-

n-Butyllithium in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice-acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a septum, and a nitrogen inlet, add anhydrous THF (6 ml) and 2,4,4,6-tetramethyl-5,6-dihydro-1,3-oxazine (5.5 mmol).

-

Cool the stirred solution to -77°C using a dry ice-acetone bath.

-

Slowly add n-butyllithium in hexane (6.0 mmol, 1.39 M) over a period of 30 minutes. Continue stirring for another 30 minutes, during which a yellow precipitate of the lithio anion will form.

-

After an additional hour of stirring, add a solution of syringaldehyde (5.0 mmol) in anhydrous THF (6 ml) to the mixture over 15 minutes.

-

Stir the solution for a further 15 minutes at -77°C.

-

The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

Spectroscopic Analysis

Sample Preparation for NMR:

-

Dissolve a small amount of purified trans-sinapaldehyde in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

Instrumentation for ¹H and ¹³C NMR:

-

A standard NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

-

The chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Sample Preparation for IR Spectroscopy:

-

For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.

-

Alternatively, a Nujol mull can be prepared.

Instrumentation for IR Spectroscopy:

-

A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Sample Preparation for UV-Vis Spectroscopy:

-

Prepare a dilute solution of trans-sinapaldehyde in a suitable solvent (e.g., ethanol or methanol). The concentration should be chosen to give an absorbance reading within the linear range of the instrument (typically below 1.5).

Instrumentation for UV-Vis Spectroscopy:

-

A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the solution over a specific wavelength range (e.g., 200-400 nm).

Visualizations

Lignin Biosynthesis Pathway

The following diagram illustrates the position of trans-sinapaldehyde as a key intermediate in the biosynthesis of syringyl lignin.

Caption: Biosynthetic pathway of syringyl lignin from coniferyl aldehyde.